n-(3,4-dimethyl-5-isoxazolyl)-2-bromobenzenesulfonamide n-(3,4-dimethyl-5-isoxazolyl)-2-bromobenzenesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC12024901
InChI: InChI=1S/C11H11BrN2O3S/c1-7-8(2)13-17-11(7)14-18(15,16)10-6-4-3-5-9(10)12/h3-6,14H,1-2H3
SMILES:
Molecular Formula: C11H11BrN2O3S
Molecular Weight: 331.19 g/mol

n-(3,4-dimethyl-5-isoxazolyl)-2-bromobenzenesulfonamide

CAS No.:

Cat. No.: VC12024901

Molecular Formula: C11H11BrN2O3S

Molecular Weight: 331.19 g/mol

* For research use only. Not for human or veterinary use.

n-(3,4-dimethyl-5-isoxazolyl)-2-bromobenzenesulfonamide -

Specification

Molecular Formula C11H11BrN2O3S
Molecular Weight 331.19 g/mol
IUPAC Name 2-bromo-N-(3,4-dimethyl-1,2-oxazol-5-yl)benzenesulfonamide
Standard InChI InChI=1S/C11H11BrN2O3S/c1-7-8(2)13-17-11(7)14-18(15,16)10-6-4-3-5-9(10)12/h3-6,14H,1-2H3
Standard InChI Key FICDMFJBLNFMAR-UHFFFAOYSA-N
Canonical SMILES CC1=C(ON=C1C)NS(=O)(=O)C2=CC=CC=C2Br

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

N-(3,4-Dimethyl-5-isoxazolyl)-2-bromobenzenesulfonamide integrates two pharmacophoric motifs:

  • A 2-bromobenzenesulfonamide group, where bromine’s electron-withdrawing effects enhance electrophilic reactivity.

  • A 3,4-dimethylisoxazole ring, a five-membered heterocycle with oxygen and nitrogen atoms, contributing to hydrogen-bonding potential .

The sulfonamide bridge (SO2NH-\text{SO}_2\text{NH}-) links these units, creating a planar conformation stabilized by resonance between the sulfonyl group and aromatic systems. X-ray crystallography data, though unavailable for this specific compound, suggest analogous sulfonamides adopt twisted geometries due to steric hindrance between substituents.

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular formulaC11H11BrN2O3S\text{C}_{11}\text{H}_{11}\text{BrN}_2\text{O}_3\text{S}
Molar mass331.19 g/mol
CAS Registry153623-86-0, 195447-72-4*
Density1.629 ± 0.06 g/cm³
Melting point125–126°C

*Discrepancies in CAS numbers may reflect isomerism or naming variations.

Synthesis and Optimization

Primary Synthetic Route

The most documented method involves reacting 2-bromobenzenesulfonyl chloride with 3-amino-3,4-dimethylisoxazole in dichloromethane or acetonitrile, catalyzed by triethylamine or pyridine/DMAP (4-dimethylaminopyridine) .

Reaction Mechanism:

  • Nucleophilic attack: The amine group of 3-amino-3,4-dimethylisoxazole attacks the electrophilic sulfur in the sulfonyl chloride.

  • HCl elimination: Triethylamine neutralizes HCl, shifting equilibrium toward product formation.

  • Purification: Recrystallization or column chromatography isolates the product .

Table 2: Synthesis Conditions Comparison

ConditionMethod A Method B
SolventPyridine/DMAPDichloromethane
Temperature40°CRoom temperature
Time6.5 hours12 hours
Yield84%75–80%

Method A’s higher yield (84%) under milder conditions highlights pyridine/DMAP’s efficacy as a catalyst .

Industrial Scalability Challenges

Industrial production faces hurdles:

  • Cost of 3-amino-3,4-dimethylisoxazole: Limited commercial availability increases raw material expenses.

  • Bromine handling: Requires specialized equipment due to toxicity and corrosion risks.

  • Byproduct management: HCl gas generation necessitates scrubbers or neutralization protocols.

Physicochemical Properties

Thermal Stability

The compound decomposes at 466.3°C (predicted), with a melting point of 125–126°C, indicating moderate thermal resilience . Such stability suits solid-phase applications but may limit high-temperature reactions.

Solubility and Partitioning

  • Aqueous solubility: Low (estimated <1 mg/mL at 25°C) due to hydrophobic aryl and isoxazole groups.

  • LogP: Predicted ~2.8, suggesting moderate lipophilicity conducive to membrane permeation.

Spectroscopic Characteristics

  • IR spectroscopy: Expected peaks at ~1350 cm⁻¹ (SO2\text{SO}_2 asymmetric stretch) and ~1150 cm⁻¹ (SO2\text{SO}_2 symmetric stretch).

  • NMR:

    • 1H^1\text{H}: Aromatic protons near δ 7.5–8.0 ppm; isoxazole methyl groups at δ 2.1–2.3 ppm.

    • 13C^{13}\text{C}: Sulfonamide carbon at ~δ 125 ppm; brominated benzene carbons deshielded to δ 130–140 ppm.

Biological Activity and Mechanisms

Hypothesis: Structure-Activity Relationships

  • Bromine atom: Enhances binding via halogen bonding with DHPS’s hydrophobic pocket.

  • Dimethylisoxazole: May resist enzymatic degradation compared to simpler heterocycles.

Anticancer Explorations

No direct studies exist, but sulfonamides like indisulam target carbonic anhydrase IX in tumors. Molecular docking simulations could assess affinity for similar oncogenic targets.

Applications and Industrial Relevance

Medicinal Chemistry

  • Lead compound: Serve as a scaffold for antibacterial or antitumor agents.

  • Prodrug potential: The sulfonamide group could be modified for enhanced bioavailability.

Materials Science

  • Polymer additives: Sulfonamides improve thermal stability in plastics.

  • Coordination chemistry: Potential ligand for transition metal catalysts due to sulfonamide’s chelating ability.

Comparison with Structural Analogues

Table 3: Analogues and Functional Differences

CompoundModificationImpact
2-Bromo-N-(4,5-dimethylisoxazol-3-yl)-N-(methoxymethyl)benzenesulfonamideMethoxymethyl groupIncreased steric bulk, altered logP
2-Chloro-N-(3,4-dimethylisoxazol-5-yl)benzenesulfonamideChlorine substitutionReduced electronegativity

The methoxymethyl derivative’s enhanced lipophilicity may improve blood-brain barrier penetration, warranting comparative pharmacokinetic studies.

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